molecular formula C8H14O3S B13068908 3-Hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid

3-Hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid

Cat. No.: B13068908
M. Wt: 190.26 g/mol
InChI Key: FEYQUZQXZVAGOM-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C₈H₁₄O₃S It is characterized by a cyclobutane ring substituted with a hydroxy group, a carboxylic acid group, and a propan-2-ylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor, followed by functional group modifications. For instance, starting from a cyclobutane derivative, the introduction of the hydroxy and carboxylic acid groups can be achieved through oxidation and carboxylation reactions, respectively. The propan-2-ylsulfanyl group can be introduced via a thiol-ene reaction, where a thiol reacts with an alkene under radical conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and solvents that are compatible with industrial processes is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as LiAlH₄ (Lithium aluminium hydride).

    Substitution: The propan-2-ylsulfanyl group can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or H₂O₂ (Hydrogen peroxide) under acidic or basic conditions.

    Reduction: LiAlH₄ or NaBH₄ (Sodium borohydride) in anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

3-Hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with biological molecules, while the propan-2-ylsulfanyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxycyclobutane-1-carboxylic acid: Lacks the propan-2-ylsulfanyl group, making it less hydrophobic.

    1-(Propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid: Lacks the hydroxy group, affecting its hydrogen bonding capability.

    Cyclobutane-1,1-dicarboxylic acid: Contains two carboxylic acid groups, leading to different reactivity and solubility properties.

Uniqueness

3-Hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid is unique due to the combination of its functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it versatile for various applications in research and industry.

Properties

Molecular Formula

C8H14O3S

Molecular Weight

190.26 g/mol

IUPAC Name

3-hydroxy-1-propan-2-ylsulfanylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C8H14O3S/c1-5(2)12-8(7(10)11)3-6(9)4-8/h5-6,9H,3-4H2,1-2H3,(H,10,11)

InChI Key

FEYQUZQXZVAGOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1(CC(C1)O)C(=O)O

Origin of Product

United States

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